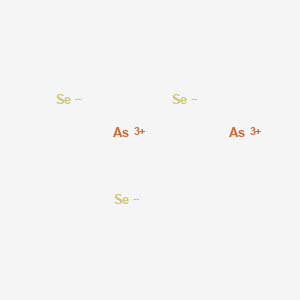

Arsenic(III)selenide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arsenic(III)selenide, also known as arsenic triselenide, is an inorganic chemical compound with the chemical formula As₂Se₃. It is typically found in the form of a brown-black powder or metallic gray crystals. This compound is known for its use in chalcogenide glasses, which are utilized in infrared optics due to their ability to transmit light with wavelengths between approximately 0.7 and 19 micrometers .

Méthodes De Préparation

Arsenic(III)selenide can be synthesized through various methods. One common laboratory method involves sealing stoichiometric amounts of arsenic and selenium in a quartz tube under vacuum conditions. The tube is then heated to a temperature slightly above the melting point of the compound, followed by slow cooling to ensure complete mixing and formation of the desired product . Industrially, high-quality amorphous arsenic selenide films can be produced using plasma-enhanced chemical vapor deposition (PECVD). This method involves using a low-temperature, non-equilibrium RF argon inductively-coupled plasma at low pressure .

Analyse Des Réactions Chimiques

Arsenic(III)selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form arsenic trioxide (As₂O₃) and selenium dioxide (SeO₂) when exposed to oxygen. Common reagents used in these reactions include hydrochloric acid (HCl) and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Arsenic(III)selenide has a wide range of scientific research applications. In chemistry, it is used as a chalcogenide glass for infrared optics due to its high refractive index and mid-infrared transparency . In biology and medicine, arsenic compounds, including this compound, are studied for their potential therapeutic effects, particularly in the treatment of certain types of leukemia . In industry, this compound is used in the production of semiconductors and photo-optic applications .

Mécanisme D'action

The mechanism of action of arsenic(III)selenide involves its interaction with various molecular targets and pathways. In biological systems, arsenic compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting specific proteins and enzymes involved in cell growth and survival . The exact molecular targets and pathways can vary depending on the specific arsenic compound and the biological context.

Comparaison Avec Des Composés Similaires

Arsenic(III)selenide can be compared with other similar compounds, such as arsenic trisulfide (As₂S₃) and arsenic trioxide (As₂O₃). While all these compounds contain arsenic, they differ in their chemical properties and applications. For example, arsenic trisulfide is used as a pigment and in the production of certain types of glass, while arsenic trioxide is widely used in the treatment of acute promyelocytic leukemia . The unique properties of this compound, such as its high refractive index and mid-infrared transparency, make it particularly valuable in infrared optics and semiconductor applications .

Propriétés

Formule moléculaire |

As2Se3 |

|---|---|

Poids moléculaire |

386.8 g/mol |

Nom IUPAC |

arsenic(3+);selenium(2-) |

InChI |

InChI=1S/2As.3Se/q2*+3;3*-2 |

Clé InChI |

TVLKZUNFHWPJPJ-UHFFFAOYSA-N |

SMILES canonique |

[As+3].[As+3].[Se-2].[Se-2].[Se-2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)